

RTI-13951-33 Hydrochloride: A Comparative Guide to its GPR88 Selectivity

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Compound of Interest

Compound Name: RTI-13951-33 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **RTI-13951-33 hydrochloride**'s selectivity for the G protein-coupled receptor 88 (GPR88) against other known GPR88 ligands. The information presented is based on publicly available experimental data to facilitate informed decisions in research and development.

Introduction to RTI-13951-33 Hydrochloride

RTI-13951-33 hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor GPR88, a receptor predominantly expressed in the striatum region of the brain.^{[1][2][3]} GPR88 is implicated in various neurological and psychiatric disorders, making it a promising therapeutic target. RTI-13951-33 has demonstrated the ability to cross the blood-brain barrier and has shown efficacy in preclinical models of alcohol use disorder.^{[2][4]} Its high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

Comparative Selectivity Profile

The primary measure of a ligand's potency is its half-maximal effective concentration (EC₅₀) in functional assays. The following table summarizes the reported EC₅₀ values for RTI-13951-33 and other GPR88 agonists in a cyclic adenosine monophosphate (cAMP) functional assay, which measures the inhibition of adenylyl cyclase activity upon GPR88 activation.

Compound	GPR88 EC50 (cAMP Assay)	Key Characteristics
RTI-13951-33 hydrochloride	25 nM[1][2]	Potent, selective, and brain-penetrant agonist.
(1R,2R)-2-PCCA	603 nM (in cell assay)	A diastereomer of 2-PCCA.
2-PCCA	116 nM (in HEK293 cells)	A well-characterized GPR88 agonist.
RTI-122	11 nM	A potent and brain-penetrant agonist with good metabolic stability.[5]
BI-9508	47 nM (BRET assay)	A potent and selective brain-penetrant agonist.
GPR88 agonist 2	14 µM	A potent and brain-penetrant agonist.
GPR88 agonist 3	204 nM	A GPR88 agonist for research in psychiatric and neurodegenerative disorders.

Off-Target Selectivity:

RTI-13951-33 has been reported to have no significant off-target activity when screened against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters.[3][6] However, a detailed public dataset of this screening is not available.

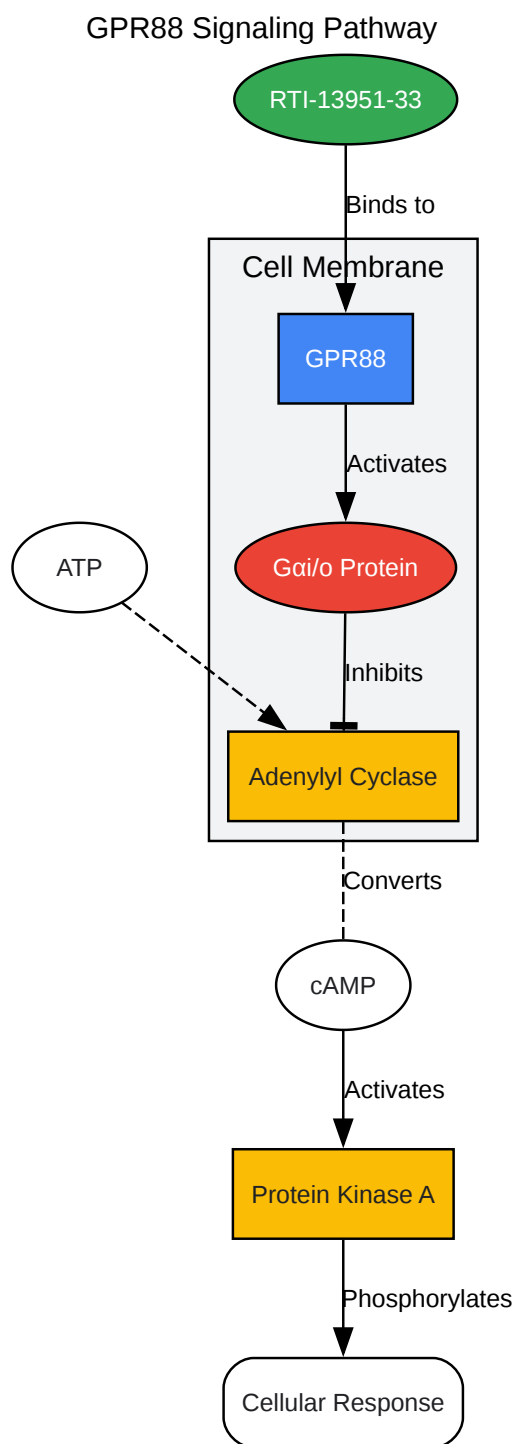
Some limited off-target binding data for RTI-13951-33 is available:

- Kappa Opioid Receptor (KOR): $K_i = 2.29 \mu\text{M}$ [2]
- Vesicular Monoamine Transporter (VMAT): $K_i = 4.23 \mu\text{M}$ [2]
- Serotonin Transporter (SERT): $K_i = 0.75 \mu\text{M}$ (with poor functional inhibition, $\text{IC}_{50} = 25.1 \pm 2.7 \mu\text{M}$)[2]

For comparison, the parent compound, 2-PCCA, was reported to have significant off-target activity in [³⁵S]-GTPγS binding assays using brain tissue from GPR88 knockout mice, indicating the importance of thorough selectivity profiling.

Signaling Pathway and Experimental Workflow

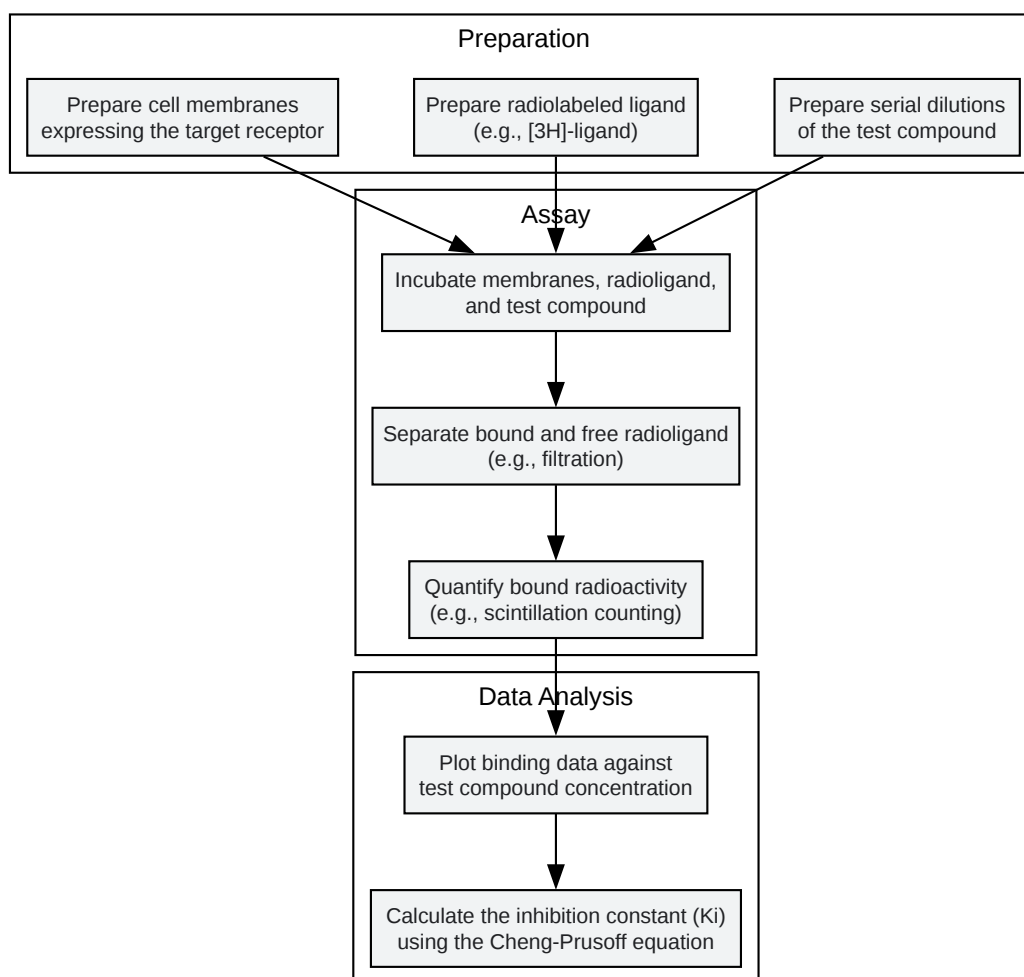
To understand the experimental context of the presented data, the following diagrams illustrate the GPR88 signaling pathway and a typical experimental workflow for assessing ligand selectivity.



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GPR88 signaling cascade upon agonist binding.

Radioligand Binding Assay Workflow

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